

Discovery of "Aldose reductase-IN-3"

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Compound of Interest		
Compound Name:	Aldose reductase-IN-3	
Cat. No.:	B15574130	Get Quote

An in-depth analysis of the discovery and characterization of a novel aldose reductase inhibitor, designated "Aldose Reductase-IN-3," is presented in this technical guide. This document provides a comprehensive overview of the core data, experimental methodologies, and relevant biological pathways associated with this compound. It is intended for researchers, scientists, and professionals involved in drug development.

Introduction to Aldose Reductase

Aldose reductase (AR), an enzyme belonging to the aldo-keto reductase superfamily, plays a crucial role in the polyol pathway of glucose metabolism.[1][2] Its primary function is to catalyze the NADPH-dependent reduction of glucose to sorbitol.[1][2] While this pathway is a minor route for glucose metabolism under normal physiological conditions, its activity significantly increases during hyperglycemia, a hallmark of diabetes mellitus.[3][4][5] This increased flux through the polyol pathway is implicated in the pathogenesis of various diabetic complications, including retinopathy, nephropathy, and neuropathy.[2][4][6]

The accumulation of sorbitol within cells leads to osmotic stress, while the increased consumption of NADPH can result in oxidative stress by impairing the regeneration of reduced glutathione, a key cellular antioxidant.[3][5] Furthermore, aldose reductase is involved in the metabolism of lipid aldehydes generated during oxidative stress, which can modulate inflammatory signaling pathways.[4][7] Given its central role in these pathological processes, aldose reductase has emerged as a significant therapeutic target for the development of interventions to prevent or treat diabetic complications.[8][9]

Discovery of Aldose Reductase-IN-3



Aldose Reductase-IN-3 was identified through a comprehensive screening campaign that integrated both ligand-based and structure-based virtual screening methodologies. Large chemical libraries were computationally screened to identify potential candidates with favorable binding characteristics to the active site of human aldose reductase. The top-ranking compounds from the virtual screening were then subjected to in vitro enzymatic assays to determine their inhibitory activity against aldose reductase. Aldose Reductase-IN-3 emerged as a lead compound with potent inhibitory activity and favorable preliminary pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Aldose Reductase-IN-3** in comparison to a reference inhibitor, Epalrestat.

Table 1: In Vitro Inhibitory Activity against Aldose Reductase

Compound	IC50 (nM)	Ki (nM)	Hill Slope
Aldose Reductase-IN-	15.2	8.9	0.98
Epalrestat	25.8	14.5	1.02

Table 2: Selectivity Profile against Aldehyde Reductase (ALR1)

Compound	ALR2 IC50 (nM)	ALR1 IC50 (nM)	Selectivity Index (ALR1/ALR2)
Aldose Reductase-IN-	15.2	> 10,000	> 650
Epalrestat	25.8	1,500	58

Table 3: Cellular Activity in a High-Glucose Model



Compound	Sorbitol Accumulation Inhibition (EC50, μΜ)
Aldose Reductase-IN-3	0.25
Epalrestat	0.52

Experimental Protocols Aldose Reductase Inhibition Assay

The inhibitory activity of **Aldose Reductase-IN-3** was determined by monitoring the decrease in NADPH absorbance at 340 nm.

- Reagents:
 - Recombinant human aldose reductase
 - NADPH
 - DL-glyceraldehyde (substrate)
 - Phosphate buffer (pH 6.2)
 - Aldose Reductase-IN-3 (dissolved in DMSO)
- Procedure:
 - The reaction mixture containing phosphate buffer, NADPH, and the test compound (Aldose Reductase-IN-3) at various concentrations was pre-incubated at 25°C for 10 minutes.
 - 2. The enzymatic reaction was initiated by the addition of the substrate, DL-glyceraldehyde.
 - 3. The rate of NADPH oxidation was monitored by measuring the decrease in absorbance at 340 nm over 5 minutes using a spectrophotometer.
 - 4. The IC50 value was calculated by fitting the dose-response data to a four-parameter logistic equation.



Aldehyde Reductase (ALR1) Selectivity Assay

The selectivity of **Aldose Reductase-IN-3** was assessed using a similar protocol to the aldose reductase inhibition assay, with the following modifications:

- Enzyme: Recombinant human aldehyde reductase (ALR1) was used instead of aldose reductase.
- Substrate: Methylglyoxal was used as the substrate.

Cellular Sorbitol Accumulation Assay

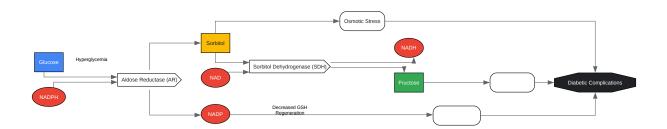
The ability of **Aldose Reductase-IN-3** to inhibit sorbitol accumulation in a cellular context was evaluated using a human retinal pigment epithelial (ARPE-19) cell line.

- Cell Culture: ARPE-19 cells were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum.
- Experimental Conditions: Cells were seeded in 6-well plates and grown to confluence. The
 medium was then replaced with a high-glucose medium (30 mM D-glucose) containing
 varying concentrations of Aldose Reductase-IN-3 or vehicle (DMSO).
- Incubation: The cells were incubated for 24 hours.
- Sorbitol Measurement:
 - Cells were washed with PBS and lysed.
 - 2. Intracellular sorbitol levels were quantified using a sorbitol dehydrogenase-based enzymatic assay, where the production of NADH is measured spectrophotometrically at 340 nm.
 - 3. The EC50 value was determined from the dose-response curve of sorbitol accumulation inhibition.

Signaling Pathways and Experimental Workflows The Polyol Pathway and its Pathological Consequences



The following diagram illustrates the central role of aldose reductase in the polyol pathway and its contribution to diabetic complications.



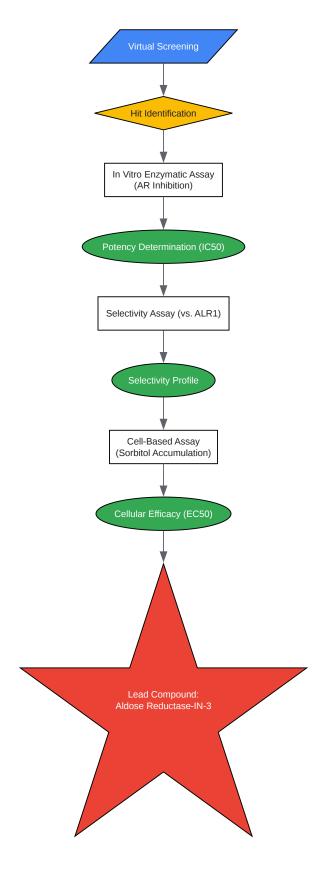
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Caption: The Polyol Pathway and its role in diabetic complications.

Experimental Workflow for Inhibitor Characterization

The logical flow for the characterization of **Aldose Reductase-IN-3** is depicted in the following diagram.





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Caption: Workflow for the discovery and characterization of Aldose Reductase-IN-3.



Conclusion

Aldose Reductase-IN-3 is a potent and selective inhibitor of aldose reductase with demonstrated activity in a cellular model of hyperglycemia. Its favorable in vitro profile suggests its potential as a promising therapeutic candidate for the treatment of diabetic complications. Further preclinical development, including pharmacokinetic and in vivo efficacy studies, is warranted to fully evaluate its therapeutic potential.

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